5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine
Overview
Description
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazole ring, forming a unique structure that is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities .
Mechanism of Action
- The primary targets of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine are blood coagulation factors Xa and XIa .
Target of Action
Pharmacokinetics
- Details on absorption are not readily available for this compound. The volume of distribution and protein binding remain unspecified . Metabolic pathways are not well-documented. Information on excretion is limited.
Biochemical Analysis
Biochemical Properties
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. It has been observed to interact with several key enzymes, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound binds to the active sites of these enzymes, either inhibiting or activating their functions. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), thereby affecting necroptosis pathways . Additionally, this compound interacts with various proteins involved in cell cycle regulation, apoptosis, and DNA repair mechanisms.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the allosteric sites of enzymes, leading to conformational changes that either inhibit or activate enzyme activity. For example, its binding to RIPK1 results in the inhibition of necroptosis, a form of programmed cell death . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine typically involves multi-step processes One common method includes the cyclization of appropriate precursors under specific conditionsThe reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are less documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product. Techniques such as continuous flow synthesis could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds. Substitution reactions could introduce various functional groups, enhancing the compound’s versatility in further chemical transformations .
Scientific Research Applications
5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is explored for its potential therapeutic effects, such as kinase inhibition and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyrazine derivatives, such as:
- 5H-pyrrolo[2,3-b]pyrazine
- 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole
Uniqueness
What sets 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine apart is its specific structure, which combines the properties of both pyrrole and pyrazole rings. This unique configuration can result in distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c7-6-4-5-2-1-3-9(5)8-6/h4H,1-3H2,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGLHKKHHCEEAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN2C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378804-79-5 | |
Record name | 4H,5H,6H-pyrrolo[1,2-b]pyrazol-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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